molecular formula C9H10O6 B11473251 3,4-Dihydroxy-2,5-dimethoxybenzoic acid

3,4-Dihydroxy-2,5-dimethoxybenzoic acid

Cat. No.: B11473251
M. Wt: 214.17 g/mol
InChI Key: CJVANWGAFCJIHJ-UHFFFAOYSA-N
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Description

3,4-Dihydroxy-2,5-dimethoxybenzoic acid is a phenolic acid derivative characterized by a benzoic acid backbone substituted with hydroxyl (-OH) groups at positions 3 and 4 and methoxy (-OCH₃) groups at positions 2 and 3. Phenolic acids, in general, are renowned for their antioxidant properties, which correlate with their hydroxyl and methoxy substituents. These groups enhance electron-donating capacity, stabilizing free radicals and inhibiting oxidative stress .

Properties

Molecular Formula

C9H10O6

Molecular Weight

214.17 g/mol

IUPAC Name

3,4-dihydroxy-2,5-dimethoxybenzoic acid

InChI

InChI=1S/C9H10O6/c1-14-5-3-4(9(12)13)8(15-2)7(11)6(5)10/h3,10-11H,1-2H3,(H,12,13)

InChI Key

CJVANWGAFCJIHJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1)C(=O)O)OC)O)O

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

    Syringic Acid (4-Hydroxy-3,5-dimethoxybenzoic Acid)

    • Structure : Hydroxyl at position 4, methoxy groups at 3 and 4.
    • Key Properties: Antioxidant Activity: Syringic acid exhibits potent radical scavenging due to its two methoxy groups, which stabilize the phenolic radical intermediate . Pharmacological Effects: Demonstrated anticancer activity by inhibiting tumor initiation and progression . Molecular Weight: 198.17 g/mol (C₉H₁₀O₅) .

    Protocatechuic Acid (3,4-Dihydroxybenzoic Acid)

    • Structure : Hydroxyl groups at positions 3 and 4.
    • Key Properties :
      • Antioxidant Activity : High reactivity due to two adjacent hydroxyl groups, though less stable than methoxy-substituted analogs .
      • Applications : Used in food flavoring (CAS 99-50-3) and studied for cytotoxicity against cancer cell lines .
      • Molecular Weight : 154.12 g/mol (C₇H₆O₄) .

    Vanillic Acid (4-Hydroxy-3-methoxybenzoic Acid)

    • Structure : Hydroxyl at position 4, methoxy at 3.
    • Key Properties :
      • Antioxidant Activity : Moderate activity compared to syringic acid, attributed to fewer methoxy groups .
      • Industrial Use : Intermediate in lignin oxidation and flavoring agent .

    3,5-Dihydroxy-4-methoxybenzoic Acid

    • Structure : Methoxy at position 4, hydroxyl groups at 3 and 5.
    • Key Properties: Enzyme Inhibition: A potent inhibitor of catechol-O-methyltransferase (COMT), with noncompetitive kinetics and magnesium ion dependency . Molecular Weight: 184.15 g/mol (C₈H₈O₅) .

    Structural-Activity Relationship (SAR) Analysis

    Compound Substituents Molecular Weight (g/mol) Key Activities References
    3,4-Dihydroxy-2,5-dimethoxybenzoic acid* 2,5-OCH₃; 3,4-OH 214.17 (theoretical) Hypothesized enhanced antioxidant activity N/A
    Syringic acid 3,5-OCH₃; 4-OH 198.17 Antioxidant, anticancer
    Protocatechuic acid 3,4-OH 154.12 Radical scavenging, cytotoxicity
    3,5-Dihydroxy-4-methoxybenzoic acid 4-OCH₃; 3,5-OH 184.15 COMT inhibition

    Notes:

    • Methoxy Groups: Increase lipid solubility and stabilize phenolic radicals, enhancing antioxidant efficacy (e.g., syringic acid > vanillic acid) .
    • Hydroxyl Groups : Adjacent dihydroxy configurations (e.g., 3,4-OH in protocatechuic acid) improve radical scavenging but may reduce stability due to oxidation susceptibility .

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